1-[(3-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the prop-2-en-1-yloxy group. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the chlorophenyl group.
Nucleophilic substitution: This step can be used to attach the prop-2-en-1-yloxy group to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum for catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(METHOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(ETHOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with an ethoxy group instead of a prop-2-en-1-yloxy group.
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the prop-2-en-1-yloxy group, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C22H25ClN2O4S |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(4-prop-2-enoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25ClN2O4S/c1-2-14-29-21-8-6-20(7-9-21)24-22(26)18-10-12-25(13-11-18)30(27,28)16-17-4-3-5-19(23)15-17/h2-9,15,18H,1,10-14,16H2,(H,24,26) |
InChI Key |
SFGXSNDNXHMCLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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